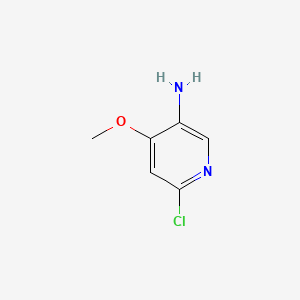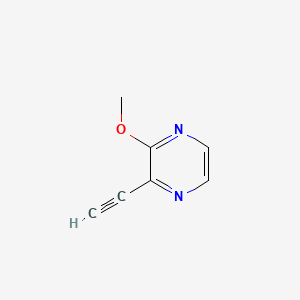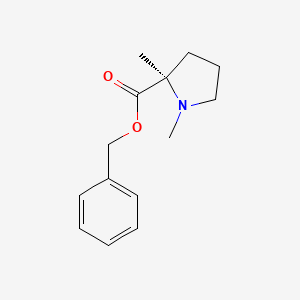
benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-Boc-2-piperidinecarboxylic acid benzyl ester and is a white crystalline powder.
Wirkmechanismus
The mechanism of action of benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate is not yet fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death). It may also act by reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have suggested that it may have antioxidant properties, which could help to protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory effects, which could help to reduce inflammation in the body. Furthermore, it has been shown to have potential neuroprotective effects, which could make it a promising treatment for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate in lab experiments is its high purity and yield. This makes it an ideal compound for use in drug development studies. Additionally, it has been shown to have promising activity against cancer cells, which makes it a valuable compound for cancer research. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate. One of the primary areas of research is in the development of new drugs. This compound has shown promising activity against cancer cells, and further research is needed to determine its potential as an anticancer agent. Additionally, research is needed to better understand its mechanism of action and its potential use in the treatment of various neurological disorders. Furthermore, research is needed to investigate its potential as an anti-inflammatory agent and its effects on oxidative stress in the body.
Synthesemethoden
The synthesis of benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate involves the reaction of 2-piperidone with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with Boc2O to obtain the final compound. The yield of this synthesis method is typically high, and the purity of the compound is also excellent.
Wissenschaftliche Forschungsanwendungen
Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. This compound has been shown to have promising activity against cancer cells, and several studies have been conducted to investigate its potential as an anticancer agent. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for various neurological disorders.
Eigenschaften
IUPAC Name |
benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(9-6-10-15(14)2)13(16)17-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBONTIKDPBMGLX-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

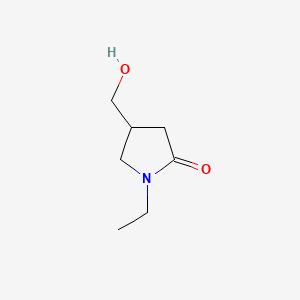
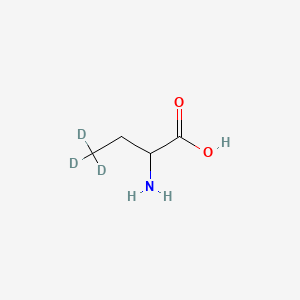



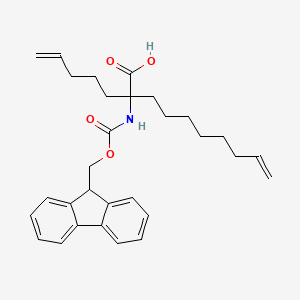
![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)
